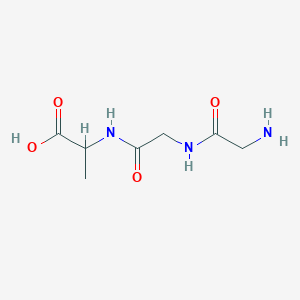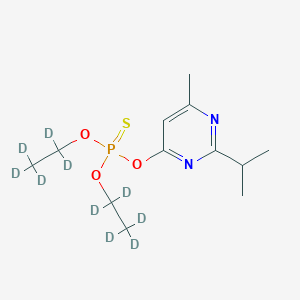
Prazobind
Overview
Description
Prazobind is an α1-adrenergic receptor (AR) antagonist. It inhibits binding of the α1-AR ligand, BE-2254, in rat hippocampus and liver, which highly express α1A- and α1B-ARs, respectively (IC50 = 1 nM for both). It decreases norepinephrine-induced contraction of isolated guinea pig aorta when used at a concentration of 1 nM.
Scientific Research Applications
Alcohol Abuse Treatment : Prazosin has been shown to decrease the motivation to initiate and engage in alcohol consumption, making it a potentially effective pharmacotherapy for people who drink excessively or have a genetic predisposition to alcohol abuse (Verplaetse et al., 2012). Additionally, it has been found to reduce alcohol drinking during prolonged treatment and may be useful for treating alcoholism and alcohol-use disorders (Froehlich et al., 2013).
Cardiovascular and Renal Applications : Prazosin can reduce peripheral vascular resistance and improve renal oxygen supply in hypoxic mice, potentially reducing polycythemia (Izaguirre et al., 1994). It is also efficacious in treating hypertension and congestive heart failure, with potential benefits in lowering plasma lipids and improving hemodynamic effects during long-term therapy (Stanaszek et al., 1983).
Treatment of PTSD and Sleep Disorders : Prazosin reduces nighttime PTSD symptoms in civilian trauma PTSD, increasing total sleep time, REM sleep time, and mean REM period duration without altering sleep onset latency (Taylor et al., 2008).
Benign Prostatic Hyperplasia (BPH) : It increases flow rates and reduces obstructive symptoms in patients with benign prostatic obstruction (Hedlund et al., 1983) and shows comparable short-term efficacy and safety in treating lower urinary tract symptoms associated with BPH (Tsujii, 2000).
Neurological Applications : Prazosin can affect recovery after brain damage, as evidenced by a study showing that drugs with antagonistic effects at alpha 1 noradrenergic receptors, including prazosin, retard locomotor recovery after cortical trauma (Feeney & Westerberg, 1990).
Enhancing Cardiac Function : Prazosin enhances myocardial contractility, relaxing properties of both ventricles, and improves cardiac pump function in experimental lung-heart failure (Frantsuzova et al., 1992).
Mechanism of Action
Target of Action
Prazobind, also known as Prazosin, is a potent alpha 1-adrenoceptor blocker . It primarily targets the alpha-1 adrenergic receptors, which are essential for the regulation of blood pressure in humans . These receptors are located postsynaptically, i.e., after the nerve junction or space between a nerve fiber and target tissue . The alpha-1 receptors are found in tissues such as the hippocampus (alpha 1A) and liver (alpha 1B) .
Mode of Action
This compound competes for alpha 1-adrenoceptor binding sites with a similar potency in tissues enriched in both the alpha 1A and alpha 1B subtypes . By inhibiting the postsynaptic alpha-1 adrenoceptors, this compound blocks the vasoconstricting (narrowing) effect of catecholamines (epinephrine and norepinephrine) on the vessels, leading to peripheral blood vessel dilation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the regulation of blood pressure and the constriction of arteries and veins . By blocking the action of catecholamines on the Alpha-1 receptors of the blood vessels, this compound causes vasodilation, which decreases total peripheral resistance and blood pressure .
Pharmacokinetics
This compound is extensively metabolized by the liver and has high first-pass metabolism and low oral bioavailability . The time of peak concentration occurs between 1 and 3 hours after oral administration, with wide interindividual variations . This compound is highly (92 to 97%) bound to human plasma proteins (albumin and alpha 1-acid glycoprotein) and the extent of binding is independent of the plasma concentration of the drug in the range of 20 to 150 ng/ml . Only 6% of this compound is excreted unchanged, mainly in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the proliferation, migration, and invasion of certain cells, such as U251 and U81 cells . It also increases the apoptosis rate of these cells and the protein expression levels of Bax and active Caspase-3 .
Action Environment
The action of this compound can be influenced by various environmental factors. In both cases, the plasma free fraction of this compound is increased and plasma elimination half-life is longer . Therefore, the dosage of this compound should be titrated cautiously in such patients .
Biochemical Analysis
Biochemical Properties
Prazobind plays a significant role in biochemical reactions by inhibiting the binding of α1-adrenergic receptor ligands. It interacts with enzymes, proteins, and other biomolecules such as norepinephrine and α1-adrenergic receptors. The nature of these interactions involves competitive inhibition, where this compound binds to the receptor sites, preventing the natural ligand from exerting its effects . This interaction is crucial in modulating vascular tone and blood pressure.
Cellular Effects
This compound affects various types of cells and cellular processes. In vascular smooth muscle cells, it inhibits norepinephrine-induced contraction, leading to vasodilation . In neuronal cells, this compound has been shown to reduce hyperarousal symptoms and nightmares in patients with post-traumatic stress disorder by modulating noradrenergic signaling pathways . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by altering the activity of α1-adrenergic receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to α1-adrenergic receptors, which are G protein-coupled receptors. By binding to these receptors, this compound inhibits the activation of downstream signaling pathways that lead to vasoconstriction and increased blood pressure . This inhibition results in vasodilation and a decrease in blood pressure. This compound also affects gene expression by modulating the transcription of genes involved in adrenergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of up to four years . Over time, this compound’s effects on cellular function can vary, with long-term studies showing sustained inhibition of α1-adrenergic receptor activity and consistent vasodilatory effects . Degradation of the compound can occur under certain conditions, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces blood pressure without significant adverse effects . At higher doses, this compound can cause hypotension, dizziness, and other toxic effects . Studies in dogs and cats have shown that the compound’s efficacy in reducing urethral resistance and managing hypertension is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through liver metabolism. It undergoes demethylation and conjugation, resulting in various metabolites . These metabolic processes are facilitated by enzymes such as cytochrome P450 . The compound’s metabolism affects its bioavailability and duration of action, with significant implications for its therapeutic use .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as organic cation transporter 1 (OCT1), which facilitates its uptake into cells . This compound’s distribution is influenced by its binding to plasma proteins, which affects its localization and accumulation in target tissues . This distribution is crucial for its therapeutic effects, particularly in the cardiovascular system .
Subcellular Localization
This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with α1-adrenergic receptors . The compound’s activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to specific compartments . This localization is essential for its role in modulating adrenergic signaling and vascular tone .
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]octa-2,5-dienyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXRJJCMLRPJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910214 | |
| Record name | (Bicyclo[2.2.2]octa-2,5-dien-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107021-36-3 | |
| Record name | Szl 49 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107021363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Bicyclo[2.2.2]octa-2,5-dien-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


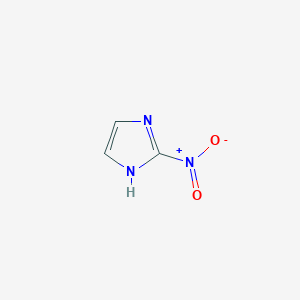
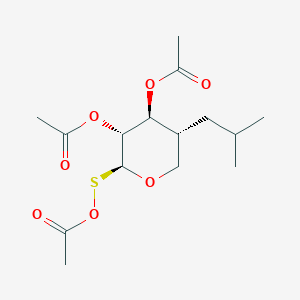

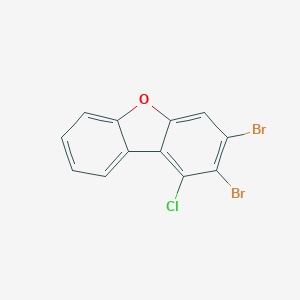
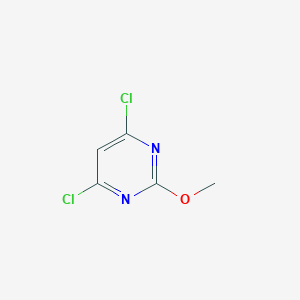
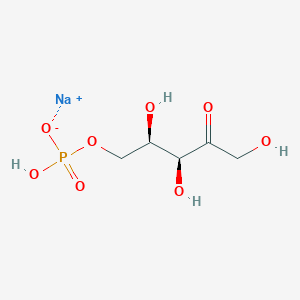
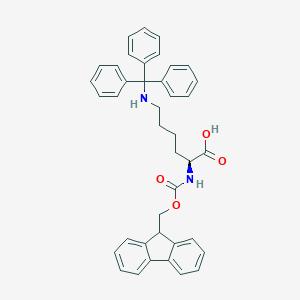

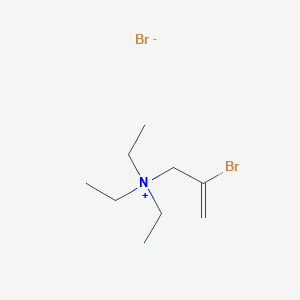
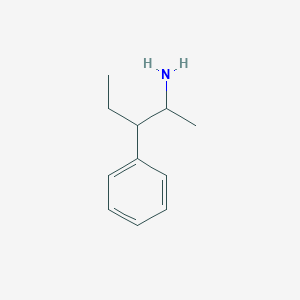
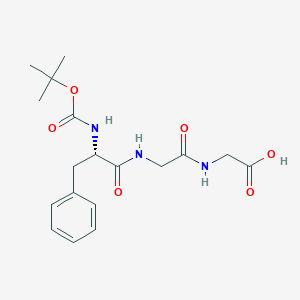
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-prop-1-en-2-ylheptanoate](/img/structure/B20913.png)
